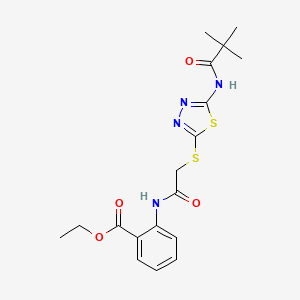![molecular formula C17H17BrN4O B2581987 9-(4-bromophenyl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one CAS No. 459422-07-2](/img/structure/B2581987.png)
9-(4-bromophenyl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “9-(4-bromophenyl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one” is a type of heterocyclic compound . It is part of a broader class of compounds known as quinazolinones, which are known for their diverse pharmacological activities .
Synthesis Analysis
The synthesis of this compound involves a three-component reaction of bis-aldehydes with 5-amino-1,2,4-triazole and dimedone under microwave irradiation as well as under conventional heating . The reactions were carried out in the absence as well as in the presence of ZnO nanoparticles as a heterogeneous catalyst .Molecular Structure Analysis
The molecular structure of this compound has been studied using DFT calculations as well as 2D-HMBC spectroscopy . The structure of the compound was confirmed by 1H NMR spectroscopy .Chemical Reactions Analysis
The compound is synthesized via a multicomponent reaction involving aldehydes, dimedone, and 3-amino-1,2,4-triazole . The use of acetic acid as a reaction medium results in a remarkable beneficial effect on the reaction, allowing it to be performed without the need of incorporating a catalyst .Scientific Research Applications
Synthesis and Chemical Properties
9-(4-Bromophenyl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a compound that has been synthesized through various chemical reactions involving heterocyclic compounds. One study details the synthesis of similar compounds, highlighting reactions of 3-amino-1,2,4-triazole with arylidene derivatives, leading to the formation of related triazoloquinazolinones (Lipson et al., 2003). Another research demonstrates a three-component condensation process involving 3,4,5-triamino-1,2,4-triazole, aromatic aldehydes, and dimedone or cyclohexanone, leading to the synthesis of partially hydrogenated 9-aryl-[1,2,4]triazolo[5,1-b]quinazolin-8-ones (Lipson et al., 2006).
Pharmacological Applications
While specific studies on this compound are limited, research on related compounds shows potential pharmacological applications. For instance, a study synthesized a series of triazolo[5,1-b]quinazolin-9-ones and evaluated them for in vivo antihypertensive activity, suggesting the therapeutic potential of such compounds (Alagarsamy & Pathak, 2007). Another research focused on the synthesis of 4-butyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones, exploring their potential as H1-antihistaminic agents (Alagarsamy et al., 2008).
Potential Applications in Material Science
While not directly related to the exact compound, research on similar heterocyclic compounds hints at their potential applications in material science. For instance, studies involving the synthesis of tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-ones under various conditions indicate the adaptability and versatility of these compounds, which could be important in developing new materials or chemical processes (Shaabani et al., 2006).
Mechanism of Action
Target of Action
Similar compounds have been known to target various enzymes and receptors, contributing to their diverse pharmacological activities .
Mode of Action
It is synthesized through a three-component reaction involving aldehydes, dimedone, and 3-amino-1,2,4-triazole . This suggests that it may interact with its targets through the formation of covalent bonds, leading to changes in the targets’ function.
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to their diverse pharmacological activities .
Result of Action
Similar compounds have been known to exhibit diverse pharmacological activities, suggesting that they may have multiple molecular and cellular effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can significantly influence the action of similar compounds .
Future Directions
properties
IUPAC Name |
9-(4-bromophenyl)-6,6-dimethyl-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN4O/c1-17(2)7-12-14(13(23)8-17)15(10-3-5-11(18)6-4-10)22-16(21-12)19-9-20-22/h3-6,9,15H,7-8H2,1-2H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOUNBXYBUMMNBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(N3C(=NC=N3)N2)C4=CC=C(C=C4)Br)C(=O)C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

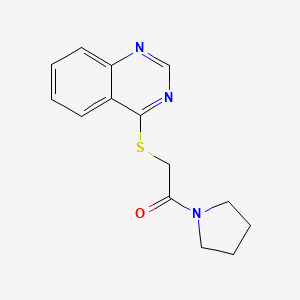

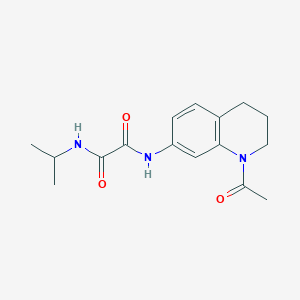
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzamide](/img/structure/B2581908.png)
![2-((2-cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2581910.png)

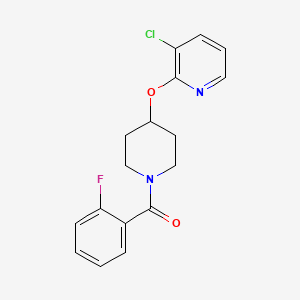

![N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2581918.png)
![N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B2581919.png)
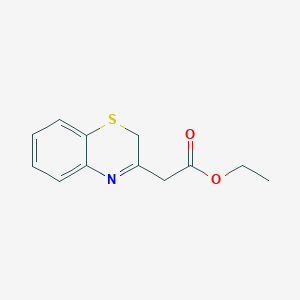
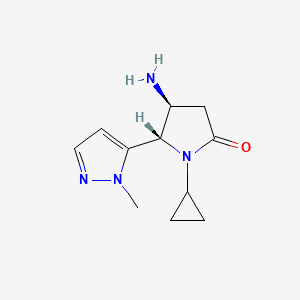
![2-{[4-(4-Benzylpiperazino)-3-nitrophenyl]methylene}malononitrile](/img/structure/B2581926.png)
